molecular formula C23H24N2O4S B5003461 2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE CAS No. 312267-58-6

2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5003461
CAS No.: 312267-58-6
M. Wt: 424.5 g/mol
InChI Key: KTQAPDZOKLIUJT-UHFFFAOYSA-N
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Description

2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide is a complex organic compound with the molecular formula C16H16N2O6S and a molecular weight of 364.37 g/mol . This compound is known for its unique chemical structure, which includes a phenoxyphenyl group, a methanesulfonamido group, and a phenylethyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide involves multiple steps. One common method includes the reaction of 4-phenoxyaniline with methanesulfonyl chloride to form the intermediate 4-phenoxyphenylmethanesulfonamide. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, solvent selection, and purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. The phenoxyphenyl group enhances its hydrophobic interactions with the target proteins, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-30(27,28)25(18-23(26)24-17-16-19-8-4-2-5-9-19)20-12-14-22(15-13-20)29-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQAPDZOKLIUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156789
Record name 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312267-58-6
Record name 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312267-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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